molecular formula C12H10N2 B3044145 Azobenzene-D10 CAS No. 30504-49-5

Azobenzene-D10

Cat. No. B3044145
CAS RN: 30504-49-5
M. Wt: 192.28 g/mol
InChI Key: DMLAVOWQYNRWNQ-LHNTUAQVSA-N
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Description

Azobenzene-D10 is a type of azobenzene, which are archetypal molecules that have a central role in fundamental and applied research . Over the course of almost two centuries, the area of azobenzenes has witnessed great achievements; azobenzenes have evolved from simple dyes to ‘little engines’ and have become ubiquitous in many aspects of our lives, ranging from textiles, cosmetics, food and medicine to energy and photonics .


Synthesis Analysis

Azobenzenes have been synthesized for almost two centuries, and their synthesis and applications have greatly expanded over time . They have evolved from simple dyes to exquisite molecules that can be used to control the properties of diverse materials .


Molecular Structure Analysis

Azobenzene-D10 has a molecular formula of C12H10N2 . It is characterized by two phenyl rings connected by an azo bond . The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for diverse fields of applications .


Chemical Reactions Analysis

Azobenzene undergoes photoisomerization from the more stable E form to the Z form . This light-induced structural change of azobenzene can also alter its rupture forces, making it an ideal light-responsive mechanophore .


Physical And Chemical Properties Analysis

Azobenzene-D10 has a molecular weight of 192.28 g/mol . It has a topological polar surface area of 24.7 Ų and a heavy atom count of 14 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

1. Holographic Information Storage

Azobenzene peptides have been identified as effective materials for holographic information storage. A study by Rasmussen et al. (1999) reported a proline-based azobenzene peptide (DNO) demonstrating high diffraction efficiency and rapid response time in holographic applications. This advancement is crucial for the development of high-speed optical recording systems (Rasmussen et al., 1999).

2. Biomedical Applications

Cheng et al. (2021) highlighted the use of azobenzene in biomedical applications, particularly as a light/hypoxia-responsive functional material. The unique properties of azobenzene, such as its on/off switching abilities, are leveraged in various biomedical scenarios, including pharmacology and fluorescence activity modulation (Cheng et al., 2021).

3. Cell Culture Platforms

Fedele et al. (2018) explored the use of azobenzene-based materials as cell culture substrates. These materials exhibit light-responsive properties, making them promising for applications in tissue engineering and regenerative medicine. Azobenzene's ability to isomerize in response to light enhances the versatility of biomaterials (Fedele et al., 2018).

4. Functional Complexes in Molecular Devices

Tylkowski et al. (2017) reviewed the role of azobenzene molecules in forming functional complexes used in various applications such as catalysis, molecular biology, and medicine. These complexes, involving azobenzene-metal interactions, are integral in the development of molecular machines and chemosensors (Tylkowski et al., 2017).

5. Photoswitches for Biomolecules

Beharry and Woolley (2011) discussed the application of azobenzene as a photoswitch in biological systems. The ability of azobenzene to undergo photoisomerization makes it an effective tool for controlling the function of biomolecules, such as peptides, proteins, and nucleic acids (Beharry & Woolley, 2011).

Safety And Hazards

Azobenzene-D10 should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The development of azobenzenes has stimulated the production of new colored and light-responsive materials with various applications, and their use continues to expand towards new high-tech applications . The synthetic versatility and adaptive properties of azobenzenes continue to inspire new research directions, with limits imposed only by one’s imagination .

properties

IUPAC Name

bis(2,3,4,5,6-pentadeuteriophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLAVOWQYNRWNQ-LHNTUAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azobenzene-D10

Synthesis routes and methods I

Procedure details

The polymer precursors A9AB9 and DA9AB along with the surfactant AC10COONa were used, with the structure of each shown in FIG. 3. The azobenzene nanoparticles were synthesized using a mini-emulsion process. Similar processes have been described in documents 12 through 14. To prepare the instant nanoparticle, 15 mg of surfactant AC10COONa was dissolved in 10 ml of water. 20 mol % of A9AB9 and 80 mol % of DA9AB were mixed with 2 w % 2,2′-azoisobutyronitrile (AIBN) in 2 g of chloroform. The solution was added drop by drop to the surfactant solution and stirred for 1 hour. The mixture was then sonicated in an ice bath for 2 minutes at 90% amplitude using an Ultrasonic Processor (ACE Glass, Inc) with a probe (Model LV261). The resulting mini-emulsion was stirred at room temperature with N2 bubbled into it for 15 min to remove oxygen. With continuous stirring and bubbling of N2, the emulsion was then heated in an oil bath at 64° C. for 6 hours to remove chloroform and promote polymerization. A nanocolloid suspension comprising the desired nanoparticles was obtained.
Name
A9AB9
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0 (± 1) mol
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A9AB9
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0 (± 1) mol
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reactant
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[Compound]
Name
2,2′-azoisobutyronitrile
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0 (± 1) mol
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reactant
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Quantity
2 g
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0 (± 1) mol
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10 mL
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Synthesis routes and methods II

Procedure details

A crude peracetic acid solution was prepared by mixing 17.3 g glacial acetic acid (0.29 mole), 7.2 g of a hydrogen peroxide solution having 68% by weight of H2O2 (0.145 mole of H2O2), and 0.7 g concentrated sulphuric acid, and reacting the mixture for several hours at ambient temperature. A solution was obtained which contained 0.10 mole peracetic acid and 0.033 mole uncoverted hydrogen peroxide, and which was introduced into 200 ml of methanol at 0° C. Within the space of half an hour 34.8 g acetone (0.6 mole), 12.2 g of an ammonia solution having 28% by weight NH3 (0.2 mole), and 18.6 g aniline (0.2 mole) were added, after which the mixture was determined by gas phase chromatography to contain 4.6 g of acetone phenylhydrazone (0.031 mole, which was 31% of the theoretical yield compared to the peracid), 1 g of acetone azine (0.009 mole, which was 9% of the theoretical yield), and 0.025 mole of azobenzene.
Name
Quantity
0.2 mol
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reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
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4.6 g
Type
reactant
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[Compound]
Name
peracid
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0 (± 1) mol
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reactant
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1 g
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reactant
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200 mL
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17.3 g
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reactant
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7.2 g
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reactant
Reaction Step Seven
Name
Quantity
0.145 mol
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reactant
Reaction Step Eight
Quantity
0.7 g
Type
reactant
Reaction Step Nine
Name
peracetic acid
Quantity
0.1 mol
Type
reactant
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Quantity
0.033 mol
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reactant
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Quantity
34.8 g
Type
reactant
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Quantity
12.2 g
Type
reactant
Reaction Step Twelve

Synthesis routes and methods III

Procedure details

The oxidation of substituted anilines to azobenzenes is a well-known procedure; oxidizing agents of various sorts are employed. Wheeler and Gonzalez (Reference 6) used manganese dioxide as their oxidizing agent; with this reagent they oxidized 3,5-dichloroaniline (II) to the corresponding 3,5,3'5'-tetrachloroazobenzene (VI) in yields above 90%. Wheeler and Gonzalez report their technique gives only a 10% yield of azobenzene when applied to 3,5-dichloro-4-nitroaniline (VII). ##STR3##
[Compound]
Name
substituted anilines
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
azobenzenes
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0 (± 1) mol
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reactant
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[Compound]
Name
oxidized 3,5-dichloroaniline
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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catalyst
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Yield
10%

Synthesis routes and methods IV

Procedure details

A flask was charged with 1.008 g of the 11-[4-(phenylazo)phenyloxy]undecanamide, 0.624 g of aluminum lithium hydride, and 40 mL of dry diethylether, and the contents were put under reflux for 12 hours. The temperature was set back to a room temperature, and 20 mL of water was gradually dropped, so as to cause the excess aluminum lithium hydride to react with the water. Thereafter, the reaction solution was stirred for one day. Then, extraction from the reaction solution was performed three times by using 200 mL of diethylether, and the diethylether was removed by pressure-reduction. After that, a remaining supernatant was purified by recrystallization from a mixed solvent of chloroform and hexane. As a result, an intended amine derivative of 4-(phenylazo)benzene including a spacer group, i.e. 4-(11-aminoundecyloxy)azobenzene (azobenzene-O—(CH2)11NH2) was obtained at a 76% yield. A structure of the 4-(11-aminoundecyloxy)azobenzene was confirmed from a 1H-NMR spectrum and a 13C-NMR spectrum.
Name
11-[4-(phenylazo)phenyloxy]undecanamide
Quantity
1.008 g
Type
reactant
Reaction Step One
Quantity
0.624 g
Type
reactant
Reaction Step One
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40 mL
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reactant
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0 (± 1) mol
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20 mL
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Reaction Step Four

Synthesis routes and methods V

Procedure details

The excess hydroxide ion (OH-), dissolved dioxygen (O2), and aniline (PhNH2) reacted in the dimethyl sulfoxide solution to form superoxide ion (O2-.), azobenzene (PhN=NPh), hydrogen peroxide (HOOH), and water (H2O). The dioxygen was introduced by bubbling gaseous dioxygen through the solution of other reactants for 20 minutes, and then purging with argon. The reaction yielded concentrations of 1.4 mM of superoxide ion and 2.5 mM of azobenzene.
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hydroxide ion
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azobenzene-D10
Reactant of Route 2
Azobenzene-D10
Reactant of Route 3
Reactant of Route 3
Azobenzene-D10
Reactant of Route 4
Azobenzene-D10
Reactant of Route 5
Reactant of Route 5
Azobenzene-D10
Reactant of Route 6
Reactant of Route 6
Azobenzene-D10

Citations

For This Compound
6
Citations
K Rossmann, AJ Gonzalez-Hernandez, R Bhuyan… - bioRxiv, 2023 - biorxiv.org
… Since no hydrogen atoms are present in azobenzene-d10, we next performed 69 … h10 and azobenzene-d10 in DMSO. P-values from unpaired t-tests are reported in panel G. 163 …
Number of citations: 0 www.biorxiv.org
MK Stern, FD Hileman, JK Bashkin - Journal of the American …, 1992 - ACS Publications
… Furthermore, only trace amounts of azobenzene-d10 were observed in the deuterium labeling studies, eliminating the oxidative coupling of aniline as a major source of azobenzene. …
Number of citations: 82 pubs.acs.org
H Rau - Journal of Luminescence, 1970 - Elsevier
… Azobenzene-d10 (I) and azobenzene-h10 have identical absorption spectra in organic solvents and sulfuric acid. Both molecules do not show a hint of emission in organic solvents but …
Number of citations: 12 www.sciencedirect.com
Z Wenjie, L Chao, W Bochao, G Hui… - Chinese Journal of …, 2022 - sioc-journal.cn
A mild Rh (III)-catalyzed annulation of azobenzenes with vinylene carbonate via inert C—H bond activation has been developed. In this reaction system, vinylene carbonate provides …
Number of citations: 5 sioc-journal.cn
B Kellerer, J Brandmuller… - … of Pure & …, 1971 - NATL INST SCIENCE …
Number of citations: 69
张文杰, 李超, 王博超, 高慧, 李洪基 - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: gaohui200032@163.com; hongjili@chnu.edu.cn Received July 18, 2021; …
Number of citations: 3 sioc-journal.cn

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